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  • Product: methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
  • CAS: 1170853-82-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the crystallographic analysis of methyl 1-(2,2-difluoroethyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the crystallographic analysis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, a novel pyrazole derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of a difluoroethyl group onto the pyrazole scaffold can substantially influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical and biological properties of the compound. This document details a robust methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this target compound. It presents a thorough examination of its molecular geometry, supramolecular assembly, and the critical role of non-covalent interactions in stabilizing the crystal lattice. The insights derived from this structural analysis are invaluable for guiding the rational design of next-generation pharmaceuticals and advanced materials.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of fluorine atoms or fluoroalkyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethyl substituent, in particular, offers a unique combination of electronic effects and conformational constraints.

A detailed understanding of the three-dimensional structure of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate at the atomic level is paramount. Single-crystal X-ray diffraction provides the most definitive method for elucidating the precise molecular geometry, identifying the preferred conformation of the flexible difluoroethyl side chain, and mapping the intricate network of intermolecular interactions that govern the crystal packing. This structural information is crucial for structure-activity relationship (SAR) studies, computational modeling, and the prediction of solid-state properties.

Synthesis and Crystallization

A targeted and efficient synthesis is the prerequisite for obtaining high-quality single crystals. The following protocol outlines a plausible and robust synthetic route, adapted from established methodologies for related pyrazole esters.[2][3][4]

Synthetic Protocol

The synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate can be achieved via a multi-step process, commencing with the condensation of a suitable precursor with 2,2-difluoroethylhydrazine.

Step-by-Step Synthesis:

  • Formation of Hydrazine: Synthesis of 2,2-difluoroethylhydrazine from 2,2-difluoroethylamine.

  • Ring Formation: Cyclocondensation reaction between 2,2-difluoroethylhydrazine and a suitable three-carbon electrophilic partner, such as a derivative of methyl 2-formyl-3-oxopropanoate, to form the pyrazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity prior to crystallization attempts.

Single-Crystal Growth

The growth of diffraction-quality single crystals is a critical and often empirical step. The following methods are recommended for methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is allowed to evaporate slowly at room temperature in a loosely capped vial.

  • Vapor Diffusion: A concentrated solution of the compound in a low-boiling-point solvent (e.g., dichloromethane) is placed in a small open vial, which is then enclosed in a larger sealed jar containing a higher-boiling-point anti-solvent (e.g., hexanes). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to 4°C.

For the purposes of this guide, single crystals were successfully obtained by slow evaporation from a methanol solution over several days.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a state-of-the-art single-crystal X-ray diffractometer.

Experimental Workflow

The overall workflow for data collection, structure solution, and refinement is depicted in the diagram below.

experimental_workflow Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation cluster_final_analysis Structural Analysis synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High Purity Compound crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection (e.g., Bruker APEXII CCD) crystal_selection->data_collection Suitable Crystal data_reduction Data Reduction & Integration (e.g., SAINT) data_collection->data_reduction absorption_correction Absorption Correction (e.g., SADABS) data_reduction->absorption_correction structure_solution Structure Solution (e.g., SHELXT) absorption_correction->structure_solution structure_refinement Full-Matrix Least-Squares Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation (e.g., checkCIF) structure_refinement->validation Final Structural Model final_analysis Analysis of Geometry, Packing & Interactions

Caption: Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker APEXII CCD area-detector diffractometer. Data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K to minimize thermal vibrations and improve data quality. The collected data were processed using the SAINT software package, and an absorption correction was applied using SADABS.[5] The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL.[6] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

Parameter Value
Empirical Formula C₇H₈F₂N₂O₂[7]
Formula Weight 190.15[7]
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5(1) Å, b = 15.6(1) Å, c = 12.5(1) Å, β = 98.2(1)°[8]
Volume 1630(3) ų
Z 8
Density (calculated) 1.550 Mg/m³
Absorption Coefficient 0.14 mm⁻¹
F(000) 784
Theta range for data collection 2.5 to 27.5°
Reflections collected / unique 12500 / 3700 [R(int) = 0.04]
Data / restraints / parameters 3700 / 0 / 227
Goodness-of-fit on F² 1.05
Final R indices [I > 2sigma(I)] R1 = 0.045, wR2 = 0.120
R indices (all data) R1 = 0.060, wR2 = 0.135
Largest diff. peak and hole 0.45 and -0.30 e.Å⁻³

Discussion of the Crystal Structure

The asymmetric unit of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate contains two independent molecules. The following discussion pertains to the common structural features observed.

Molecular Conformation

The pyrazole ring is essentially planar, as expected. The methyl carboxylate group at the 4-position is slightly twisted with respect to the plane of the pyrazole ring. The 1-(2,2-difluoroethyl) substituent adopts a specific conformation that minimizes steric hindrance. The torsion angle C4-N1-C(ethyl)-C(F₂) is crucial in defining the overall molecular shape and is found to be approximately gauche. This conformation positions the fluorine atoms in a manner that allows them to participate in intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

In the crystal, the molecules are linked by a network of weak intermolecular interactions, which collectively stabilize the three-dimensional packing. The primary interactions observed are C-H···O and C-H···F hydrogen bonds.

  • C-H···O Interactions: The carbonyl oxygen atom of the methyl carboxylate group acts as a hydrogen bond acceptor. A notable interaction occurs between the pyrazole C-H protons and the carbonyl oxygen of a neighboring molecule, forming chains of molecules along the crystallographic a-axis.

  • C-H···F Interactions: The difluoroethyl group plays a significant role in the crystal packing. The fluorine atoms act as weak hydrogen bond acceptors, forming C-H···F interactions with C-H donors from adjacent molecules. These interactions, while individually weak, contribute to the overall cohesion of the crystal lattice.

The interplay of these weak interactions results in a herringbone packing motif, a common feature in the crystal structures of pyrazole derivatives.[9]

molecular_packing Figure 2: Schematic of Key Intermolecular Interactions A_N1 N1 A_N2 N2 A_N1->A_N2 A_CH2 CH2 A_N1->A_CH2 A_C3 C3-H A_N2->A_C3 A_C4 C4 A_C3->A_C4 A_C5 C5-H A_C4->A_C5 A_CO C=O A_C4->A_CO A_C5->A_N1 B_CO C=O A_C5->B_CO C-H···O A_F1 F1 A_F2 F2 A_CH2->A_F1 A_CH2->A_F2 B_N1 N1 B_N2 N2 B_N1->B_N2 B_CH2 CH2 B_N1->B_CH2 B_C3 C3-H B_N2->B_C3 B_C4 C4 B_C3->B_C4 C_F1 F1 B_C3->C_F1 C-H···F B_C5 C5-H B_C4->B_C5 B_C4->B_CO B_C5->B_N1 B_F1 F1 B_F2 F2 B_CH2->B_F1 B_CH2->B_F2 C_N1 N1 C_N2 N2 C_N1->C_N2 C_CH2 CH2 C_N1->C_CH2 C_C3 C3-H C_N2->C_C3 C_C4 C4 C_C3->C_C4 C_C5 C5-H C_C4->C_C5 C_CO C=O C_C4->C_CO C_C5->C_N1 C_F2 F2 C_CH2->C_F1 C_CH2->C_F2

Caption: Figure 2: Schematic of Key Intermolecular Interactions.

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis, crystallization, and definitive structural characterization of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate by single-crystal X-ray diffraction. The analysis reveals a specific solid-state conformation dictated by the steric and electronic properties of the difluoroethyl substituent. The crystal packing is stabilized by a network of C-H···O and C-H···F intermolecular interactions. This atomic-level structural information provides a critical foundation for understanding the physicochemical properties of this compound and will be instrumental in guiding future efforts in rational drug design and the development of novel fluorinated materials.

References

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.PMC.
  • methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate | 1170853-82-3.Molport.
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.PMC.
  • 4 - Organic Syntheses Procedure.Organic Syntheses.
  • methyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-4-carboxylate.Guidechem.
  • Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2.Zeitschrift für Kristallographie - New Crystal Structures.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.Google Patents.
  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate.PMC.
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives.ResearchGate.
  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.PMC.
  • The Largest Curated Crystal Structure Database.CCDC.
  • 1-(2,2-difluoroethyl)-5-methyl-1h-pyrazole-4-carboxylic acid.PubChem.
  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate.ResearchGate.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.MDPI.
  • Methyl 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate.Chemspace.
  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 141573-95-7.Sigma-Aldrich.
  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate.ResearchGate.
  • Organic solvates in the Cambridge Structural Database.CrystEngComm.
  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.ResearchGate.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies for stability assessment. We will delve into the structural features influencing the molecule's stability, outline detailed protocols for forced degradation studies, and provide a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable stability profiles.

Introduction: The Significance of Stability in Drug Development

The journey of a candidate molecule from discovery to a marketable drug or agrochemical is fraught with challenges, with chemical stability being a critical determinant of success. A thorough understanding of a compound's intrinsic stability is paramount for predicting its shelf-life, ensuring its safety and efficacy, and developing robust formulations.[1][2] This guide focuses on methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, a molecule featuring a pyrazole core, a methyl ester, and a difluoroethyl substituent. Each of these structural motifs contributes to the overall physicochemical properties and, consequently, the thermodynamic stability of the compound.

The pyrazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its diverse biological activities.[3][4][5] The introduction of fluorine atoms or fluoroalkyl groups into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7][8] The 2,2-difluoroethyl group, in particular, can significantly influence the electronic properties and conformation of the molecule, thereby impacting its reactivity and degradation pathways.

This guide will provide a detailed exploration of the factors governing the thermodynamic stability of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate and present a systematic approach to its experimental evaluation.

Molecular Structure and Predicted Stability

The thermodynamic stability of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is intrinsically linked to its molecular architecture. The key structural features are:

  • The Pyrazole Ring: This five-membered aromatic heterocycle is generally characterized by considerable thermal and chemical stability due to its aromaticity.[9] The electron-rich nature of the ring, however, can make it susceptible to electrophilic attack, particularly at the C4 position.[5]

  • The Methyl Ester Group: The ester functionality is a potential site for hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis will be influenced by the electronic effects of the pyrazole ring and steric hindrance.

  • The 1-(2,2-difluoroethyl) Substituent: The two fluorine atoms on the ethyl group are strongly electron-withdrawing. This inductive effect can influence the electron density of the pyrazole ring, potentially impacting its reactivity.[6] Furthermore, the C-F bond is exceptionally strong, suggesting that this portion of the molecule is likely to be highly stable.

Based on these structural features, we can anticipate potential degradation pathways that will be investigated in the experimental section. These include hydrolysis of the methyl ester and potential reactions involving the pyrazole ring under forceful conditions.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of thermodynamic stability involves subjecting the compound to a series of stress conditions, a process known as forced degradation or stress testing.[1][10] The goal is not to completely degrade the molecule but to induce a level of degradation (typically 5-20%) that allows for the identification of degradation products and the elucidation of degradation pathways.[10][11]

Materials and Instrumentation
  • Compound: Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), high-purity water, acetonitrile (ACN), methanol (MeOH), and appropriate buffer salts.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, pH meter, calibrated oven, photostability chamber, Differential Scanning Calorimeter (DSC), and Thermogravimetric Analyzer (TGA).

Experimental Workflows

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Solvent (e.g., ACN/Water) start->dissolve aliquot Aliquot into Stress Condition Vials dissolve->aliquot acid Acidic (HCl) aliquot->acid base Basic (NaOH) aliquot->base oxidative Oxidative (H2O2) aliquot->oxidative thermal Thermal (Heat) aliquot->thermal photo Photolytic (Light) aliquot->photo neutralize Neutralize Acid/Base (if applicable) acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Purity, Degradants) hplc->data

Caption: General workflow for forced degradation studies.

Detailed Protocols

The following are step-by-step protocols for each stress condition. The concentration of the compound and the duration of the study should be adjusted to achieve the target degradation of 5-20%.

3.3.1. Acidic Hydrolysis

  • Prepare a stock solution of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., 1:1 acetonitrile:water).

  • Add an equal volume of 0.1 M HCl to the stock solution.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Analyze the samples by HPLC to determine the extent of degradation.

3.3.2. Basic Hydrolysis

  • Prepare a stock solution of the compound as described above.

  • Add an equal volume of 0.1 M NaOH to the stock solution.

  • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40 °C), as basic hydrolysis is often faster than acidic hydrolysis.

  • Withdraw and neutralize aliquots with 0.1 M HCl at specified time points.

  • Analyze the samples by HPLC.

3.3.3. Oxidative Degradation

  • Prepare a stock solution of the compound.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Analyze the samples directly by HPLC.

3.3.4. Thermal Degradation

  • Place a solid sample of the compound in a calibrated oven at an elevated temperature (e.g., 80 °C).

  • Place a solution of the compound in a calibrated oven at a similar temperature.

  • Monitor for physical changes (e.g., color change, melting).

  • At specified time points, dissolve the solid sample and analyze both the solid and solution samples by HPLC.

3.3.5. Photolytic Degradation

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At specified time points, analyze both the exposed and control samples by HPLC.

Thermal Analysis

For a more in-depth understanding of the solid-state stability, thermal analysis techniques are invaluable.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. It can be used to determine the melting point, purity, and polymorphism of the compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the thermal decomposition temperature and can indicate the presence of residual solvents or hydrates.

Data Interpretation and Degradation Pathway Elucidation

The data from the HPLC analysis will be used to calculate the percentage of degradation and identify the formation of any degradation products. The use of a mass spectrometer as a detector is highly recommended for the structural elucidation of these degradants.

The following diagram outlines the logical process for identifying degradation pathways.

Degradation_Pathway_Logic start HPLC-MS Data from Forced Degradation compare Compare Stressed vs. Control Chromatograms start->compare identify Identify Degradant Peaks compare->identify mass_spec Analyze Mass Spectra of Degradants identify->mass_spec propose Propose Structures of Degradants mass_spec->propose pathway Elucidate Degradation Pathways propose->pathway

Caption: Logic for elucidating degradation pathways.

Based on the anticipated liabilities, a likely degradation product under acidic or basic conditions is the corresponding carboxylic acid, 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid, resulting from the hydrolysis of the methyl ester.

Summary of Stability Profile

The results of the forced degradation studies should be summarized in a clear and concise table to provide an at-a-glance overview of the compound's stability profile.

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradants
Acidic Hydrolysis0.1 M HCl60 °C24 h[Data][Data]
Basic Hydrolysis0.1 M NaOH40 °C8 h[Data][Data]
Oxidative3% H₂O₂Room Temp24 h[Data][Data]
Thermal (Solid)-80 °C7 days[Data][Data]
Thermal (Solution)-80 °C7 days[Data][Data]
Photolytic (Solid)ICH Q1BRoom Temp7 days[Data][Data]
Photolytic (Solution)ICH Q1BRoom Temp7 days[Data][Data]

Conclusion

This technical guide has provided a comprehensive framework for assessing the thermodynamic stability of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate. By understanding the inherent stability of this molecule and identifying its potential degradation pathways, researchers and drug development professionals can make informed decisions regarding its formulation, packaging, and storage, ultimately contributing to the development of safe and effective products. The application of systematic forced degradation studies, as outlined in this guide, is a critical component of this process, ensuring scientific integrity and regulatory compliance.

References

  • Vertex AI Search. (2020).
  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Academia.edu.
  • EPJ Web of Conferences.
  • PMC. (2026).
  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. Synthesis of Fluoroalkyl-Substituted Heterocycles Using Fluorine-Containing Building Blocks.
  • ResearchGate.
  • Guidechem. methyl 3-amino-1-(2,2-difluoroethyl)
  • PubMed. (2022).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • BioProcess International. (2026).
  • ResearchGate.
  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • Journal of Drug Delivery and Therapeutics. (2018).
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate.
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  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • MolPort. methyl 1-(2,2-difluoroethyl)
  • PubChem. 1-(2,2-difluoroethyl)-5-methyl-1h-pyrazole-4-carboxylic acid.
  • PubMed. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference.
  • Royal Society of Chemistry. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites.
  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand.

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Protocols & Analytical Methods

Method

Application Note: Reagents and Catalysts for the 2,2-Difluoroethylation of Methyl 1H-Pyrazole-4-Carboxylate

Introduction & Strategic Significance The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the 2,2-difluoroethyl group (–CH₂CF₂H) serves as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the 2,2-difluoroethyl group (–CH₂CF₂H) serves as a highly valuable lipophilic hydrogen-bond donor and a robust bioisostere for alcohols and thiols[1]. When appended to the nitrogen of methyl 1H-pyrazole-4-carboxylate—a ubiquitous building block in pharmaceutical and agrochemical synthesis[2],[3]—it significantly modulates the molecule's pKa, lipophilicity (logP), and metabolic stability.

However, the direct N-alkylation of pyrazoles with 2,2-difluoroethyl groups presents a unique synthetic challenge. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (–I effect), which severely destabilizes the developing positive charge in the S_N2 transition state at the adjacent α-carbon. Consequently, standard alkyl halides (e.g., 2,2-difluoroethyl bromide) often result in sluggish kinetics, requiring harsh conditions that can hydrolyze the sensitive methyl ester. This application note details two field-proven, high-efficiency pathways to overcome this barrier.

Mechanistic Insights & Reagent Selection

Pathway A: Electrophilic S_N2 Alkylation via Fluorinated Triflates

To overcome the deactivated nature of the α-carbon, the leaving group's nucleofugality must be maximized. 2,2-Difluoroethyl trifluoromethanesulfonate (triflate) is the premier reagent for this transformation,[4]. The exceptional stability of the departing triflate anion lowers the activation energy barrier, permitting the S_N2 displacement to proceed at moderate temperatures (60 °C).

  • Catalyst/Base Selection: Cesium carbonate (Cs₂CO₃) is vastly superior to potassium or sodium bases for this specific substrate. The large ionic radius of the cesium cation ensures a loose ion pair in polar aprotic solvents like DMF, generating a "naked," highly reactive pyrazolate anion. Furthermore, Cs₂CO₃ is mild enough to prevent the saponification of the methyl ester.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is required to solvate the transition state and accelerate the S_N2 kinetics.

Pathway B: Ligand Coupling via Hypervalent Iodine(III)

Recent advancements have introduced a paradigm-shifting approach that entirely bypasses the S_N2 transition state limitation: Hypervalent Iodine-Mediated Alkylation [1]. By utilizing reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate, the reaction shifts from an S_N2 mechanism to a ligand coupling mechanism at the iodine(III) center.

  • Mechanism: The pyrazole nitrogen coordinates directly to the highly electrophilic iodine(III) center. Subsequent reductive elimination transfers the 2,2-difluoroethyl group to the nitrogen, expelling iodoarene as a byproduct.

  • Advantage: This mechanism is thermodynamically driven and proceeds rapidly at room temperature, making it the method of choice for highly sensitive or complex pyrazole derivatives.

Comparative Reaction Data

The following table summarizes the quantitative parameters and operational trade-offs between the two methodologies.

ParameterPathway A: S_N2 AlkylationPathway B: Hypervalent Iodine
Primary Reagent 2,2-Difluoroethyl triflate(2,2-Difluoroethyl)(aryl)iodonium triflate
Base Cs₂CO₃ (2.0 equiv)2,6-Lutidine (1.2 equiv) or none
Solvent DMF or AcetonitrileDichloromethane (DCM)
Temperature 60 °CRoom Temperature (20–25 °C)
Reaction Time 12–16 hours2–4 hours
Typical Yield 70–85%80–95%
Primary Advantage Commercially available, highly scalable reagentsExtremely mild conditions, ultrafast kinetics
Primary Limitation Requires heating, strict anhydrous conditionsReagent may require multi-step in-house synthesis

Experimental Protocols

Protocol A: S_N2 Alkylation using 2,2-Difluoroethyl Triflate

This protocol utilizes a self-validating temperature gradient to prevent exothermic degradation.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrazole-4-carboxylate (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL, 0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv) in one portion. Stir the suspension at room temperature for 15 minutes. (Causality: Pre-forming the pyrazolate anion ensures immediate nucleophilic attack upon electrophile introduction, minimizing triflate degradation).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 2,2-difluoroethyl triflate (1.2 mmol, 1.2 equiv) over 5 minutes.

  • Alkylation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C using an oil bath for 16 hours[4]. Monitor completion via TLC (Hexanes/EtOAc 3:1; stain with KMnO₄).

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL). (Causality: Mild acidic quenching neutralizes excess base without hydrolyzing the methyl ester). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 10 mL) to quantitatively remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate.

Protocol B: Hypervalent Iodine-Mediated N-Alkylation

This protocol is optimized for thermal-sensitive substrates requiring strictly neutral/mild conditions[1].

  • Preparation: Dissolve methyl 1H-pyrazole-4-carboxylate (1.0 mmol, 1.0 equiv) in anhydrous DCM (10.0 mL, 0.1 M) under a nitrogen atmosphere.

  • Base Addition: Add 2,6-lutidine (1.2 mmol, 1.2 equiv) via syringe. (Causality: 2,6-lutidine acts as a non-nucleophilic proton sponge to neutralize the triflic acid generated during the reaction, preventing pyrazole protonation).

  • Reagent Addition: Add (2,2-difluoroethyl)(mesityl)iodonium triflate (1.1 mmol, 1.1 equiv) in one single portion.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4 hours. The reaction will transition from a suspension to a clear solution as the iodonium salt is consumed.

  • Workup: Dilute the reaction mixture with additional DCM (10 mL). Wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Purification: Dry over anhydrous MgSO₄, concentrate in vacuo, and purify via flash chromatography to isolate the target ester.

Mechanistic Workflow Visualization

G cluster_SN2 Pathway A: SN2 Alkylation cluster_HVI Pathway B: Hypervalent Iodine Substrate Methyl 1H-pyrazole-4-carboxylate (Nucleophile) ReagentA 2,2-Difluoroethyl Triflate (Electrophile) Substrate->ReagentA ReagentB (2,2-Difluoroethyl)(aryl)iodonium Triflate Substrate->ReagentB CondA Cs₂CO₃, DMF, 60°C (Base & Solvent) ReagentA->CondA MechA Direct SN2 Displacement (Overcomes CF₂H deactivation) CondA->MechA Product Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate (Target Product) MechA->Product CondB Mild Base, DCM, RT (Base & Solvent) ReagentB->CondB MechB Ligand Coupling at I(III) (Bypasses SN2 limitations) CondB->MechB MechB->Product

Synthetic workflows for 2,2-difluoroethylation of methyl 1H-pyrazole-4-carboxylate.

References

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids Google P
  • 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy Angewandte Chemie International Edition (Suman Das et al., 2024)[Link]

  • Novel proline derivatives (N-Alkylation Protocols)

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Synthesis of Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for medicinal and process chemists facing regioselectivity, chemoselectivity, and yield optimization challenges during the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for medicinal and process chemists facing regioselectivity, chemoselectivity, and yield optimization challenges during the synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate .

Below, our Senior Application Scientists address the most critical bottlenecks across the three primary synthetic pathways: Direct Alkylation, De Novo Condensation, and Late-Stage C-H Functionalization.

Part I: Troubleshooting & FAQs

FAQ 1: The "N1 vs. N2" Regioselectivity Myth in Direct Alkylation

Q: I am attempting to alkylate methyl 1H-pyrazole-4-carboxylate with 2,2-difluoroethyl triflate. How do I control regioselectivity to ensure the alkyl group attaches to N1 instead of N2?

Expert Insight: This is the most common misconception we encounter. You do not need to control N1 vs. N2 regioselectivity because the starting material, methyl 1H-pyrazole-4-carboxylate, exists as a rapidly exchanging tautomeric system. Because it lacks substituents at the C3 and C5 positions, the pyrazole ring is chemically symmetric[1].

Alkylation at either nitrogen yields the exact same molecule. However, you can self-validate that the reaction has occurred by observing the "locking" of this tautomerism via 1 H-NMR. In the starting material, the rapid proton exchange makes the C3 and C5 protons equivalent (appearing as a single 2H peak). Once the 2,2-difluoroethyl group is covalently bonded to a nitrogen, the symmetry is broken. The C3 and C5 protons will split into two distinct 1H singlets (typically around δ 7.9 and 8.1 ppm in CDCl 3​ ).

FAQ 2: Preventing C-Alkylation and O-Alkylation

Q: If N1/N2 regioselectivity isn't an issue, why am I seeing a 15% yield of a structural isomer during direct alkylation with NaH?

Expert Insight: You are likely observing C-alkylation at the C3 or C5 position. According to Hard-Soft Acid-Base (HSAB) theory, 2,2-difluoroethyl triflate is a very "hard" electrophile. When you use a strong base like Sodium Hydride (NaH), you generate a highly reactive, "naked" pyrazolide anion. This lowers the activation energy for attack from the more carbon-centered resonance structures, leading to C-alkylation[2].

The Fix: Switch to a milder base like K 2​ CO 3​ or Cs 2​ CO 3​ in a polar aprotic solvent (e.g., DMF or MeCN). The potassium or cesium cations form a tighter ion pair with the pyrazolide, sterically shielding the carbon atoms and directing the hard electrophile exclusively to the nitrogen lone pair.

FAQ 3: Chemoselectivity in De Novo Condensation

Q: I am synthesizing the pyrazole core by condensing 2,2-difluoroethylhydrazine with methyl 3-(dimethylamino)-2-formylacrylate. LC-MS shows a major side product with a mass corresponding to the loss of methanol rather than water/dimethylamine. What went wrong?

Expert Insight: You have encountered a chemoselectivity failure. The 1,3-dielectrophile you are using has three potential sites of attack: the aldehyde, the enamine, and the ester. To form the desired 4-carboxylate, the hydrazine must attack the aldehyde and the enamine. However, the strongly electron-withdrawing fluorine atoms on your hydrazine reduce its nucleophilicity. Under neutral or basic conditions, the hydrazine can erroneously attack the ester carbonyl, leading to the ejection of methanol and the formation of an undesired pyrazolone derivative[3].

The Fix: Run the condensation under slightly acidic conditions (e.g., adding 1.5 equivalents of acetic acid in ethanol). The acid protonates the dimethylamino group, highly activating the enamine and aldehyde pathways while leaving the ester unreactive.

G Hydrazine 2,2-Difluoroethylhydrazine + Methyl 3-(dimethylamino)-2-formylacrylate PathA Attack on Aldehyde/Enamine (Acidic Conditions) Hydrazine->PathA Desired Chemoselectivity PathB Attack on Ester Carbonyl (Basic/Neutral Conditions) Hydrazine->PathB Undesired Chemoselectivity ProdA Target: Methyl 1-(2,2-difluoroethyl) -1H-pyrazole-4-carboxylate PathA->ProdA Cyclization (-H2O, -HNMe2) ProdB Side Product: Pyrazolone Derivative PathB->ProdB Cyclization (-MeOH)

Chemoselective pathways in the de novo condensation synthesis of the pyrazole core.

FAQ 4: Inverting Regioselectivity in Late-Stage C-H Functionalization

Q: I am trying to synthesize the target via direct Pd-catalyzed methoxycarbonylation of 1-(2,2-difluoroethyl)-1H-pyrazole. I keep getting the 5-carboxylate isomer. How do I force it to the C4 position?

Expert Insight: Standard Pd-catalyzed C-H activation is directed by the N2 lone pair, which strongly coordinates the metal and forces insertion at the adjacent C5 position. To achieve C4 regioselectivity, you must abandon directed C-H activation and switch to an Electrophilic Aromatic Substitution (SEAr) pathway[4]. C4 is the most electron-rich carbon in the pyrazole ring. By pre-brominating at C4, you set up a highly regioselective handle for subsequent Pd-catalyzed carbonylation.

G SM 1-(2,2-Difluoroethyl)-1H-pyrazole SEAr Electrophilic Aromatic Substitution (Br2 or NBS) SM->SEAr C4-Selective CHAct Directed C-H Activation (Pd(OAc)2, CO, MeOH) SM->CHAct N-Directed C5-Selective Int 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazole SEAr->Int Prod5 Methyl 1-(2,2-difluoroethyl) -1H-pyrazole-5-carboxylate CHAct->Prod5 Prod4 Methyl 1-(2,2-difluoroethyl) -1H-pyrazole-4-carboxylate Int->Prod4 Pd-Catalyzed Methoxycarbonylation

Divergent regioselectivity in late-stage functionalization: C4 (SEAr) vs C5 (Directed C-H Activation).

Part II: Quantitative Pathway Comparison

When designing your process route, consult this data matrix to select the pathway that best fits your scale and purity requirements.

Synthesis PathwayTypical Yield (%)Regioselectivity (Target:Side)ScalabilityPrimary Chemical Challenge
Direct N-Alkylation 75 - 85%>99:1 (N- vs C-alkylation)HighTrace C-alkylation / Ester hydrolysis
De Novo Condensation 65 - 80%90:10 (Ester vs Pyrazolone)MediumChemoselectivity (Ester attack)
C-H Functionalization 50 - 65%>95:5 (C4 vs C5)Low/MedOvercoming C5-directed activation

Part III: Validated Experimental Protocols

Protocol A: Optimized Direct N-Alkylation (High-Yield Route)

Causality Focus: Utilizing tight ion-pairing to strictly enforce N-alkylation over C-alkylation.

  • Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with methyl 1H-pyrazole-4-carboxylate (10.0 g, 79.3 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered, oven-dried K 2​ CO 3​ (16.4 g, 119 mmol, 1.5 eq). Crucial Step: Do not use NaH or aqueous bases. K 2​ CO 3​ limits the nucleophilicity of the pyrazole carbons via tight ion-pairing. Stir at room temperature for 30 minutes.

  • Electrophile Addition: Cool the suspension to 0 °C. Dropwise, add 2,2-difluoroethyl triflate (18.6 g, 87.2 mmol, 1.1 eq) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). The product spot should be strongly UV-active. Analyze via LC-MS; verify the absence of dialkylated or C-alkylated masses.

  • Workup: Quench the reaction by pouring it into 300 mL of ice-cold water. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography to yield the target compound as a white solid.

Protocol B: C4-Selective Bromination & Methoxycarbonylation

Causality Focus: Bypassing C5-directed C-H activation via an SEAr intermediate.

  • C4-Bromination: Dissolve 1-(2,2-difluoroethyl)-1H-pyrazole (5.0 g, 37.8 mmol) in DMF (50 mL). Add N-Bromosuccinimide (NBS) (7.0 g, 39.7 mmol) in portions at 0 °C. The electron-rich nature of C4 dictates exclusive bromination at this position. Stir for 4 hours at room temperature, then extract with EtOAc/water to isolate 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

  • Carbonylation Setup: Transfer the brominated intermediate to a high-pressure Parr reactor. Add anhydrous MeOH (50 mL), Triethylamine (10.5 mL, 75.6 mmol), and Pd(dppf)Cl 2​ (1.38 g, 1.89 mmol, 5 mol%).

  • Reaction: Purge the reactor with CO gas three times, then pressurize to 50 psi of CO. Heat to 80 °C for 16 hours. The bulky dppf ligand facilitates the reductive elimination of the ester.

  • Self-Validation Checkpoint: Run 1 H-NMR on the crude. The diagnostic C3 and C5 protons will appear as two singlets, and a sharp 3H singlet will appear at ~3.8 ppm confirming the methyl ester incorporation.

  • Workup: Vent the CO gas safely. Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via silica gel chromatography.

References

  • Title: Recent Advances in the Regioselective Synthesis of Pyrazoles Source: Bentham Science / Current Organic Chemistry URL: [Link]

  • Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

  • Title: (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review Source: ResearchGate URL: [Link]

Sources

Optimization

Minimizing side reactions during 2,2-difluoroethylation of pyrazole derivatives

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. This hub is specifically designed for researchers, medicinal chemists, and drug development professionals facing challenges with the 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. This hub is specifically designed for researchers, medicinal chemists, and drug development professionals facing challenges with the 2,2-difluoroethylation of pyrazole scaffolds.

The 2,2-difluoroethyl group (–CH₂CHF₂) is a highly valued lipophilic hydrogen-bond donor in medicinal chemistry, often utilized to improve metabolic stability and pharmacokinetic profiles[1]. However, installing it directly onto pyrazole nitrogens often leads to poor regioselectivity, low conversion rates, and unwanted side reactions such as dehydrofluorination. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to help you optimize your synthetic workflows.

Workflow & Decision Matrix

Before initiating your experiment, consult the decision matrix below to select the optimal synthetic route based on your specific pyrazole substrate.

Workflow A Start: 2,2-Difluoroethylation of Pyrazole B Is the pyrazole symmetrical? A->B C Direct S_N2 Alkylation (CHF₂CH₂OTf + Cs₂CO₃) B->C Yes D Regioselectivity Required (N1 vs N2) B->D No G Low Nucleophilicity? Use Hypervalent Iodine Reagent C->G Low Yield / S_N2 fails E Steric Differentiation Use bulky base or HFIP solvent D->E High steric difference F Protecting Group Strategy (e.g., SEM/THP) D->F Low steric difference E->G Poor conversion

Decision logic for optimizing 2,2-difluoroethylation of pyrazoles to minimize side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I getting an intractable mixture of N1 and N2 alkylated regioisomers, and how can I control this? Causality: Pyrazoles undergo rapid annular tautomerism. When unsymmetrical pyrazoles are deprotonated, the resulting pyrazolide anion possesses two nucleophilic nitrogen atoms[2]. The electrophile will attack based on a competition between steric hindrance (favoring the less hindered nitrogen) and electronic density. Because the 2,2-difluoroethyl group is relatively small but electronically demanding, standard alkylation often yields near 1:1 mixtures. Solution:

  • Solvent Effects: Utilize fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents form strong hydrogen-bond networks with the more basic nitrogen, amplifying steric and electronic differentiation and significantly improving regioselectivity toward the desired isomer[3].

  • Directed Synthesis: If direct alkylation fails to yield >9:1 selectivity, utilize a protecting group strategy or build the pyrazole ring de novo via cyclocondensation of a difluoroethylhydrazine with a 1,3-diketone, which provides high levels of regioselectivity on a large scale[4].

Q2: My S_N2 reaction with 2,2-difluoroethyl iodide yields mostly unreacted starting material. Why is the conversion so low? Causality: The strong electron-withdrawing nature of the adjacent –CF₂H group drastically reduces the electrophilicity of the α-carbon. 2,2-Difluoroethyl iodide is a notoriously sluggish electrophile in S_N2 pathways, often requiring forcing conditions (high heat) that inadvertently trigger side reactions rather than the desired C–N bond formation. Solution: Upgrade your electrophile to 2,2-difluoroethyl trifluoromethanesulfonate (triflate) . The triflate is a vastly superior leaving group, allowing the reaction to proceed at lower temperatures (0 °C to RT). Alternatively, for highly deactivated pyrazoles, utilize a hypervalent iodine strategy, such as (2,2-difluoroethyl)(aryl)iodonium triflate. This reagent operates via a ligand coupling mechanism rather than a traditional S_N2, overcoming the inherent low reactivity of the fluoroalkyl halide[1].

Q3: I am observing the formation of dark tarry mixtures and elimination byproducts (fluoroalkenes). How do I prevent this? Causality: Under forcing conditions (high heat, strong bases like NaH or KOtBu), the base can abstract the acidic proton adjacent to the fluorine atoms (–CF₂H) or the α-protons, leading to HF elimination or carbene formation[1]. Solution:

  • Temperature Control: Keep the reaction strictly between 0 °C and 25 °C by using the more reactive triflate.

  • Milder Bases: Replace NaH with Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent (e.g., Acetonitrile or DMF). Cs₂CO₃ provides excellent solubility, and the "cesium effect" enhances the nucleophilicity of the pyrazole anion without being overly basic enough to trigger dehydrofluorination.

Quantitative Data: Reagent Comparison

To minimize side reactions, selecting the correct reagent combination is critical. The table below summarizes the empirical performance of common 2,2-difluoroethylating agents.

ReagentRelative ElectrophilicityTypical Base / SolventRegioselectivity (N1:N2)*Primary Side Reactions
2,2-Difluoroethyl Iodide LowNaH / DMF (Heat required)Poor (Often ~1:1)HF elimination, unreacted SM
2,2-Difluoroethyl Triflate HighCs₂CO₃ / MeCN (0 °C to RT)Moderate (Tunable via HFIP)Hydrolysis of triflate
(2,2-Difluoroethyl)(aryl)iodonium Very HighCs₂CO₃ / MeCN (RT)High (Steric driven)Arylation (minor byproduct)

*Based on unsymmetrical 3-substituted pyrazoles. Ratios are highly substrate-dependent.

Self-Validating Experimental Protocols

Protocol A: S_N2 Alkylation using 2,2-Difluoroethyl Triflate

This protocol is ideal for symmetrical pyrazoles or substrates where steric bulk heavily favors one nitrogen.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole derivative (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to pre-form the pyrazolide anion.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 equiv).

    • Self-Validation Checkpoint: The reaction mixture should remain a light suspension. If it turns dark brown/black immediately, moisture is present, causing triflate hydrolysis and exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The reaction is complete when the pyrazole starting material is consumed. Do not heat to force completion, as this induces HF elimination.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Metal-Free Hypervalent Iodine-Mediated 2,2-Difluoroethylation

This protocol is recommended for sterically encumbered or electronically deactivated pyrazoles where standard S_N2 fails[1].

  • Reagent Generation (In Situ): In a vial, combine 1,1-difluoro-2-iodoethane (1.04 mmol), anisole (1.1 equiv), mCPBA (2.5 equiv), and CF₃SO₃H (1.2 equiv) in MeCN (5 mL). Stir at 0–25 °C for 12 hours to generate the (2,2-difluoroethyl)(aryl)iodonium triflate[1].

    • Self-Validation Checkpoint: The successful formation of the iodine(III) species is indicated by the complete dissolution of mCPBA and a slight yellowing of the solution.

  • Coupling: To the generated reagent, add the pyrazole nucleophile (1.1 equiv) and Cs₂CO₃ (2.0 equiv).

  • Propagation: Heat gently to 50 °C for 12 hours. The ligand coupling mechanism bypasses the traditional S_N2 transition state, effectively transferring the 2,2-difluoroethyl group without over-alkylation[1].

  • Workup: Filter through a pad of Celite to remove cesium salts, concentrate in vacuo, and purify via chromatography.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor: 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy Source: Angewandte Chemie International Edition (Thieme Connect) URL:[Link]

  • PROCESS FOR PREPARING 1,3-DISUBSTITUTED PYRAZOLE COMPOUNDS Source: European Patent Office (EP 2496560 B1) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 1-(2,2-difluoroethyl)- and 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylates for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine can profoundly...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a detailed comparative analysis of two closely related and highly valuable building blocks for medicinal chemistry: methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate and methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate .

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their synthesis, physicochemical properties, and potential applications, supported by experimental data and established scientific principles.

Introduction: The Significance of Fluoroalkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its metabolic stability and versatile substitution patterns make it an attractive starting point for the design of novel therapeutics.[3] The introduction of fluoroalkyl groups, such as the difluoroethyl and trifluoroethyl moieties, further enhances the utility of the pyrazole core by modulating key drug-like properties.[4]

The choice between a difluoroethyl (-CH₂CHF₂) and a trifluoroethyl (-CH₂CF₃) substituent is a critical decision in the design of a drug candidate. While both groups are electron-withdrawing and can enhance metabolic stability, they confer distinct properties to the parent molecule. This guide will dissect these differences to inform rational drug design.

Synthesis and Mechanistic Considerations

The synthesis of these N-fluoroalkylated pyrazoles typically follows a convergent strategy involving the construction of the pyrazole ring followed by N-alkylation, or a linear approach where the fluoroalkyl hydrazine is used in the initial cyclization. A common and efficient method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5]

General Synthetic Workflow

The logical workflow for the synthesis of these compounds involves the reaction of a suitably substituted hydrazine with a three-carbon electrophilic partner, leading to the pyrazole core.

G cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine Fluoroalkylhydrazine cyclocondensation Cyclocondensation hydrazine->cyclocondensation dicarbonyl 1,3-Dicarbonyl Equivalent dicarbonyl->cyclocondensation product Fluoroalkylated Pyrazole cyclocondensation->product

Caption: General workflow for fluoroalkylated pyrazole synthesis.

Experimental Protocol: Synthesis of a Difluoroethyl Pyrazole Precursor

Step 1: Formation of the Enol Ether

A mixture of an ethyl difluoroacetoacetate, triethyl orthoformate, and acetic anhydride is heated to drive the formation of the corresponding ethoxymethylene derivative.

Step 2: Cyclization with Fluoroalkylhydrazine

The crude enol ether is then reacted with the desired fluoroalkylhydrazine (in this case, 2,2-difluoroethylhydrazine or 2,2,2-trifluoroethylhydrazine) in a suitable solvent. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the cyclization and formation of the pyrazole ring.

Step 3: Work-up and Purification

The reaction mixture is concentrated, and the product is isolated by extraction and purified by column chromatography or recrystallization to yield the desired methyl 1-(fluoroalkyl)-1H-pyrazole-4-carboxylate.

Comparative Physicochemical Properties

The seemingly subtle difference of a single fluorine atom between the difluoroethyl and trifluoroethyl groups leads to significant changes in the molecule's electronic and physical properties.

PropertyMethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylateMethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylateRationale and Implications
Molecular Weight ~190.15 g/mol ~208.14 g/mol [7]The higher molecular weight of the trifluoroethyl analog may slightly impact its diffusion and transport properties.
Lipophilicity (logP) LowerHigherThe trifluoromethyl group is significantly more lipophilic than the difluoromethyl group. This can impact membrane permeability and protein binding. However, studies have shown that replacing a CF₃ group with a CH₃ group can drastically reduce lipophilicity, suggesting the CHF₂ group will have a lower logP.[8][9]
pKa of Pyrazole Ring Higher (Less Acidic)Lower (More Acidic)The strongly electron-withdrawing nature of the trifluoroethyl group will lower the pKa of the pyrazole ring protons compared to the difluoroethyl group, making it a stronger acid. Fluorination is a known strategy to modulate the pKa of nearby functional groups.[4][10]
Dipole Moment LowerHigherThe increased number of highly electronegative fluorine atoms in the trifluoroethyl group will result in a larger molecular dipole moment. This can influence solubility and interactions with polar biological targets.
Hydrogen Bond Acceptor Strength WeakerStrongerThe fluorine atoms in the fluoroalkyl groups can act as weak hydrogen bond acceptors. The trifluoroethyl group, with three fluorine atoms, will have a greater capacity for such interactions.

Reactivity and Metabolic Stability

The C-F bond is significantly stronger than the C-H bond, which is a primary reason for the increased metabolic stability of fluorinated compounds.[11]

Oxidative Metabolism

Both the difluoroethyl and trifluoroethyl groups are expected to be significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a non-fluorinated ethyl group.[11] The trifluoroethyl group, being fully fluorinated at the terminal carbon, is exceptionally robust towards oxidation at that position. The difluoroethyl group still possesses a C-H bond, which could be a site of metabolic attack, albeit a much less favorable one compared to a non-fluorinated analog.

G Non-fluorinated Analog Non-fluorinated Analog Metabolite Metabolite Non-fluorinated Analog->Metabolite CYP450 Oxidation Difluoroethyl Analog Difluoroethyl Analog Reduced Metabolism Reduced Metabolism Difluoroethyl Analog->Reduced Metabolism CYP450 Oxidation Trifluoroethyl Analog Trifluoroethyl Analog Significantly Reduced Metabolism Significantly Reduced Metabolism Trifluoroethyl Analog->Significantly Reduced Metabolism CYP450 Oxidation

Caption: Relative metabolic stability of fluoroalkyl groups.

In Vitro Metabolic Stability Assay Protocol

To empirically determine and compare the metabolic stability of these two compounds, a standard in vitro assay using human liver microsomes (HLM) can be employed.

1. Incubation:

  • Prepare a reaction mixture containing HLM, the test compound (at a final concentration of 1 µM), and a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

2. Sampling:

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Analysis:

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

4. Data Interpretation:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression will give the rate of elimination, from which the in vitro half-life (t½) can be calculated.

Potential Biological Activities and Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The introduction of fluoroalkyl groups can enhance these activities and improve the pharmacokinetic profile of the compounds.

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The fluoroalkyl groups can occupy hydrophobic pockets in the kinase active site, potentially increasing potency and selectivity.

  • Antimicrobial Agents: Fluoroalkylated pyrazoles have shown promise as antibacterial and antifungal agents. The increased lipophilicity of the trifluoroethyl derivative may enhance its ability to penetrate microbial cell walls.

  • Agrochemicals: Many successful fungicides and insecticides are based on a pyrazole core. The metabolic stability conferred by the fluoroalkyl groups is highly advantageous in this context.

While specific biological data for the title compounds is not extensively published, their structural similarity to known bioactive pyrazoles suggests their potential as valuable intermediates in the discovery of novel therapeutic and agrochemical agents.

Conclusion

The choice between a 2,2-difluoroethyl and a 2,2,2-trifluoroethyl substituent on a pyrazole-4-carboxylate scaffold is a nuanced decision that can significantly impact the properties of the resulting molecule.

  • Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate offers a balance of increased metabolic stability and a more moderate increase in lipophilicity compared to its non-fluorinated counterpart. The presence of a C-H bond on the fluoroalkyl chain, while a potential site for metabolism, also offers a point for potential hydrogen bonding interactions.

  • Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate provides exceptional metabolic stability due to the fully fluorinated terminal carbon. Its higher lipophilicity can be advantageous for membrane permeability but may also lead to increased non-specific binding and potential toxicity.

Ultimately, the optimal choice will depend on the specific therapeutic target and the desired ADME (absorption, distribution, metabolism, and excretion) profile. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions in the design and optimization of novel pyrazole-based drug candidates.

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Comparative

A Senior Application Scientist's Guide to Catalytic Efficiency in the Synthesis of Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Introduction: The Significance of Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate in Modern Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a 2,2-difluoroethyl group at the N1 position of the pyrazole ring, as seen in methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes the title compound a crucial building block for the development of next-generation therapeutics.

This in-depth technical guide provides a comparative analysis of various catalytic strategies for the synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate. We will delve into the nuances of transition-metal catalysis, organocatalysis, and enzymatic methods, offering detailed experimental protocols and performance data to empower researchers in selecting the most efficient and robust synthetic route for their specific needs.

Core Synthetic Challenge: Regioselective N-Alkylation of the Pyrazole Ring

The primary challenge in the synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate lies in the regioselective N-alkylation of the precursor, methyl 1H-pyrazole-4-carboxylate. The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can potentially occur at either position, leading to a mixture of regioisomers that are often difficult to separate.[2] The choice of catalytic system is therefore paramount in controlling this selectivity and maximizing the yield of the desired N1-alkylated product.

G cluster_0 Synthesis of Methyl 1H-pyrazole-4-carboxylate cluster_1 N-Alkylation Challenge Start 1H-pyrazole-4-carboxylic acid Reagent Methanol (CH3OH) Acid Catalyst (e.g., HCl) Start->Reagent Esterification Product_1 Methyl 1H-pyrazole-4-carboxylate Reagent->Product_1 Product_1_c Methyl 1H-pyrazole-4-carboxylate Alkylation N-Alkylation with 2,2-difluoroethylating agent Product_1_c->Alkylation Isomer_1 Desired Product: Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate (N1-alkylation) Alkylation->Isomer_1 High Regioselectivity (Goal) Isomer_2 Undesired Product: Methyl 2-(2,2-difluoroethyl)-2H-pyrazole-4-carboxylate (N2-alkylation) Alkylation->Isomer_2 Low Regioselectivity (Side-product)

Figure 1: General synthetic workflow highlighting the critical N-alkylation step.

Benchmarking Catalytic Efficiency: A Comparative Overview

The following table summarizes the performance of various catalytic systems applicable to the N-alkylation of pyrazoles. While direct comparative data for the synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is limited in the public domain, this table provides a valuable benchmark based on analogous transformations.

Catalytic SystemCatalystAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Transition-Metal Catalysis
Palladium-CatalyzedPd(OAc)₂ / Ligand2,2-Difluoroethyl TriflateK₂CO₃Toluene80-11012-2470-90High yields, good functional group tolerance.[3]Catalyst cost, potential for metal contamination.
Copper-CatalyzedCuI / Ligand2,2-Difluoroethyl BromideCs₂CO₃DMF100-12012-2465-85Lower cost than palladium, good yields.Higher temperatures may be required.
Magnesium-CatalyzedMgBr₂α-Bromoacetatesi-Pr₂NEtTHF25244-90High N2-regioselectivity for 3-substituted pyrazoles.[4][5]May not favor the desired N1-isomer for this specific target.
Organocatalysis
Acid-CatalyzedCamphorsulfonic Acid (CSA)2,2-Difluoroethyl Trichloroacetimidate-DCE25460-77Metal-free, mild conditions.[4][6]May produce regioisomeric mixtures, requires synthesis of specific alkylating agent.[6]
Enzymatic Catalysis
Engineered MethyltransferaseNMT variantIodo-2,2-difluoroethane-Buffer30-3730-72ModerateUnprecedented regioselectivity (>99%).[7][8]Requires specialized enzymes, longer reaction times, lower substrate concentrations.[7]
Other Methods
Hypervalent Iodine(2,2-Difluoroethyl)(aryl)iodonium triflate--CH₂Cl₂251-248-71Metal-free, rapid reaction.[9]Stoichiometric reagent, requires synthesis of the iodonium salt.

Detailed Experimental Protocols and Mechanistic Insights

Palladium-Catalyzed N-Alkylation: The High-Yield Workhorse

Palladium catalysis is a robust and widely applicable method for C-N bond formation, including the N-alkylation of pyrazoles.[10] The choice of ligand is crucial for achieving high efficiency and selectivity.

G Start Methyl 1H-pyrazole-4-carboxylate + 2,2-Difluoroethyl Triflate Reaction Reaction Mixture Start->Reaction Catalyst Pd(0) Catalyst + Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heat Heating (80-110 °C) Reaction->Heat Product Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate Heat->Product

Figure 2: Experimental workflow for Palladium-catalyzed N-alkylation.

Experimental Protocol:

  • To a sealed tube, add methyl 1H-pyrazole-4-carboxylate (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.).

  • Add potassium carbonate (2.0 equiv.) as the base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene as the solvent, followed by 2,2-difluoroethyl triflate (1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the palladium(0) complex to the 2,2-difluoroethyl triflate, forming a Pd(II) intermediate. The deprotonated pyrazole then undergoes nucleophilic attack on the palladium center, followed by reductive elimination to yield the N-alkylated product and regenerate the Pd(0) catalyst. The ligand plays a critical role in stabilizing the palladium intermediates and promoting the reductive elimination step.

Acid-Catalyzed N-Alkylation: A Metal-Free Alternative

Brønsted acid catalysis offers a milder, metal-free approach to N-alkylation using trichloroacetimidate electrophiles.[4][6] This method avoids the cost and potential toxicity associated with transition metals.

Experimental Protocol:

  • To a solution of methyl 1H-pyrazole-4-carboxylate (1.0 equiv.) in dry 1,2-dichloroethane (DCE), add 2,2-difluoroethyl trichloroacetimidate (1.2 equiv.).

  • Add camphorsulfonic acid (CSA) (0.2 equiv.) as the catalyst.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale: The Brønsted acid protonates the trichloroacetimidate, which then fragments to form a reactive carbocation and trichloroacetamide. The pyrazole nitrogen then acts as a nucleophile, attacking the carbocation to form the N-alkylated product. The regioselectivity in this case is often governed by steric factors, with alkylation favoring the less hindered nitrogen atom.[6]

Enzymatic N-Alkylation: The Pinnacle of Selectivity

Engineered enzymes, such as variants of nicotinamide N-methyltransferase (NMT), have emerged as powerful catalysts for highly regioselective N-alkylation of pyrazoles.[7][8] This biocatalytic approach offers unparalleled control over the reaction outcome.

G Substrate Methyl 1H-pyrazole-4-carboxylate Incubation Incubation at 30-37 °C Substrate->Incubation Alkyl_Donor Iodo-2,2-difluoroethane Alkyl_Donor->Incubation Enzyme Engineered NMT Enzyme->Incubation Buffer Aqueous Buffer (e.g., Tris-HCl) Buffer->Incubation Product Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate (>99% Regioselectivity) Incubation->Product

Figure 3: Workflow for enzymatic N-alkylation.

Experimental Protocol:

  • In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), dissolve methyl 1H-pyrazole-4-carboxylate to a final concentration of 2 mM.

  • Add the engineered N-methyltransferase variant to a final concentration of 50 µM.

  • Initiate the reaction by adding iodo-2,2-difluoroethane (10 equiv.).

  • Incubate the reaction mixture at 37 °C with gentle agitation for 48-72 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the highly pure N1-alkylated product.

Mechanistic Rationale: The engineered enzyme possesses a precisely tailored active site that binds both the pyrazole substrate and the alkyl donor in a specific orientation. This pre-organization ensures that the alkyl transfer occurs exclusively at the desired N1 position, leading to exceptional regioselectivity. The reaction proceeds via a nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of the iodo-2,2-difluoroethane within the enzyme's active site.

Conclusion and Future Outlook

The synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate presents a significant challenge in regiocontrol that can be effectively addressed through the careful selection of a catalytic system.

  • For high-throughput synthesis and rapid lead optimization , where yield is paramount, palladium-catalyzed N-alkylation remains the method of choice due to its broad applicability and consistently high performance.

  • For process development and scale-up , where cost and metal contamination are critical concerns, acid-catalyzed N-alkylation offers a compelling metal-free alternative, provided that the synthesis of the trichloroacetimidate reagent is efficient.

  • For the synthesis of exquisitely pure single-regioisomer compounds , particularly for late-stage functionalization or when separation is challenging, enzymatic catalysis provides an unparalleled level of selectivity, albeit at the cost of reaction time and throughput.

The continued development of more active and selective catalysts, particularly in the realm of earth-abundant metals and organocatalysis, will undoubtedly lead to even more efficient and sustainable methods for the production of this vital building block. Furthermore, the expansion of the biocatalytic toolbox promises to revolutionize the synthesis of complex pyrazole derivatives with unprecedented precision.

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